molecular formula C17H19N3O2S B5613276 8,8-dimethyl-3-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

8,8-dimethyl-3-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B5613276
M. Wt: 329.4 g/mol
InChI Key: DJOAAZCJJFHYCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydro-10H-pyrano[3′,4′:5,6]pyrido[3,2:4″,5″]thieno[3″,2″-d][3,1]-oxazines and -pyrimidines involves convenient methods, establishing optimum conditions for chlorodeoxygenation of condensed thieno-pyrimidin-4-ones (Dabaeva, Noravyan, & Enokyan, 1995). Additionally, the development of a method for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]- and 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, with these compounds being convertible by deamination to the corresponding dihydropyranothieno-3H-pyrimidinones (Mkrtchyan & Noravyan, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, including X-ray crystallographic studies, to determine the arrangement and conformation of molecules in the crystal lattice. For instance, a study on 9-Furfurylidene-2,3-dimethyl-6,7,8,9-tetrahydro-4H-thieno[2′,3′:4,5]pyrimidino[1,2-a]pyridin-4-one has provided insights into the molecular geometry and intermolecular hydrogen bonding patterns (Bozorov et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this class involve various synthesis routes and reaction conditions to introduce or modify functional groups. For example, one-step synthesis employing a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide represents a green approach to synthesizing pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing step economy and ease of purification (Shi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Detailed analyses of these properties are essential for the development and application of these compounds in various fields.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for predicting the behavior of these compounds in chemical reactions and potential biological activity. Studies on the synthesis and reactivity of derivatives of condensed thienopyrimidimines and thieno[2,3-d]pyrimidines provide valuable insights into these aspects (Oganisyan et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the synthesis, reactions, mechanism of action, and safety profile of this compound. This could involve laboratory experiments, computational modeling, and potentially even in vivo studies .

properties

IUPAC Name

5,5-dimethyl-14-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-4-5-20-9-18-13-11-6-10-8-22-17(2,3)7-12(10)19-15(11)23-14(13)16(20)21/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOAAZCJJFHYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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